molecular formula C12H9ClN6O2S B1679320 3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine CAS No. 302901-13-9

3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine

Cat. No. B1679320
M. Wt: 336.76 g/mol
InChI Key: BOVTVNWNYFQVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel Inhibitor of ER Stress-Induced Death of Primary Human β Cells
RH01687 is a potent β-cell protector. KM10103 exhibits β-cell-protective activities against ER stress. Endoplasmic reticulum (ER) stress plays an important role in the decline in pancreatic β cell function and mass observed in type 2 diabetes.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis and Reactions : Chemical transformations involving nitro compounds and pyrrole derivatives are fundamental in synthesizing a variety of heterocyclic compounds. For example, the reduction of oximes and aliphatic nitro compounds to imines facilitates further reactions, leading to the synthesis of pyrroles and related heterocycles, which are critical in pharmaceuticals and materials science (Barton et al., 1986).

  • Polymer Synthesis : Nitro groups containing aromatic compounds have been utilized in the synthesis of high-performance polymers. For instance, aromatic poly(imide amide) copolymers have been synthesized from nitro-containing monomers, demonstrating applications in materials with high thermal stability and specific mechanical properties (Wang & Wu, 2003).

Heterocyclic Compound Synthesis

  • Heterocyclic Chemistry : The synthesis of triazoles and related compounds plays a significant role in developing pharmaceuticals and agrochemicals. Triazoles, often synthesized from sulfanyl and amine precursors, have been explored for their potential in creating novel therapeutic agents (Hu et al., 2008).

  • Medicinal Chemistry : The development of compounds with triazole cores, including those with chloro and nitro substituents, has shown promise in antimicrobial and antitumor applications. For example, iodine-catalyzed synthesis of substituted pyrroles has been explored for their antibacterial properties (Balachandra et al., 2015).

properties

IUPAC Name

3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6O2S/c13-7-5-9(19(20)21)10(22-12-15-11(14)16-17-12)6-8(7)18-3-1-2-4-18/h1-6H,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVTVNWNYFQVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])SC3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 3
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3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine

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